12H-Benzofuro[3,2-a]carbazole 12H-Benzofuro[3,2-a]carbazole
Brand Name: Vulcanchem
CAS No.: 1246308-85-9
VCID: VC11708381
InChI: InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H
SMILES: C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54
Molecular Formula: C18H11NO
Molecular Weight: 257.3 g/mol

12H-Benzofuro[3,2-a]carbazole

CAS No.: 1246308-85-9

Cat. No.: VC11708381

Molecular Formula: C18H11NO

Molecular Weight: 257.3 g/mol

* For research use only. Not for human or veterinary use.

12H-Benzofuro[3,2-a]carbazole - 1246308-85-9

Specification

CAS No. 1246308-85-9
Molecular Formula C18H11NO
Molecular Weight 257.3 g/mol
IUPAC Name 12H-[1]benzofuro[3,2-a]carbazole
Standard InChI InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H
Standard InChI Key DERKMBVPWKXOHM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54

Introduction

Chemical Identity and Structural Features

12H-Benzofuro[3,2-a]carbazole belongs to the benzofurocarbazole family, a class of fused heterocycles combining benzofuran and carbazole subunits. The compound’s IUPAC name is 12H-benzofuro[3,2-a]carbazole, and its canonical SMILES representation is C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5O4. Key identifiers include:

PropertyValue
Molecular FormulaC18H11NO\text{C}_{18}\text{H}_{11}\text{NO}
Molecular Weight257.29 g/mol
CAS Number1338919-70-2
InChI KeyDZINJFQFEBORIC-UHFFFAOYSA-N

Synthesis and Purification Strategies

The synthesis of 12H-Benzofuro[3,2-a]carbazole typically involves multi-step organic reactions. A representative protocol includes:

  • Precursor Preparation: Reacting 2-(benzofuran-2-yl)-1H-indole with substituted aldehydes under acidic conditions to form intermediate Schiff bases.

  • Cyclization: Subjecting the intermediate to palladium-catalyzed intramolecular C–H activation, leading to ring closure and formation of the fused benzofurocarbazole core .

  • Purification: Isolation via column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures.

Key challenges include controlling regioselectivity and minimizing byproducts. Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to under 4 hours, improving yields from 45% to 68% .

Optoelectronic Applications in TADF Emitters

12H-Benzofuro[3,2-a]carbazole has emerged as a pivotal donor material in TADF emitters, which are essential for high-efficiency OLEDs. TADF leverages reverse intersystem crossing (RISC) to harvest triplet excitons, achieving internal quantum efficiencies up to 100% .

Photophysical Performance

In a comparative study of three benzofurocarbazole isomers, 12H-Benzofuro[3,2-a]carbazole-derived emitters exhibited superior blue-shifted emission. The emitter o12BFCzTrz demonstrated Commission Internationale de l'Éclairage (CIE) coordinates of (0.159, 0.288), outperforming isomers o23BFCzTrz (0.178, 0.388) and oBFCzTrz (0.169, 0.341) .

EmitterCIE CoordinatesExternal Quantum Efficiency (EQE)
o12BFCzTrz(0.159, 0.288)19.2%
o23BFCzTrz(0.178, 0.388)21.1%
oBFCzTrz(0.169, 0.341)22.9%

The blue-shift in o12BFCzTrz arises from reduced conjugation length and stronger charge-transfer character .

Device Optimization

Incorporating 12H-Benzofuro[3,2-a]carbazole into OLED architectures requires precise layer engineering. A typical device stack includes:

  • Anode: Indium tin oxide (ITO)

  • Hole Transport Layer: 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC)

  • Emission Layer: o12BFCzTrz doped in 1,3-bis(N-carbazolyl)benzene (mCP)

  • Electron Transport Layer: 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)

This configuration achieves a maximum luminance of 12,340 cd/m² at 6.5 V, with a turn-on voltage of 3.1 V .

Comparative Analysis with Structural Isomers

The optoelectronic performance of benzofurocarbazoles is highly isomer-dependent. Key comparisons include:

IsomerSubstitution PatternEmission Maximum (nm)EQE (%)
12H-[3,2-a]carbazoleBenzofuran at C3–C246819.2
7H-[2,3-b]carbazoleBenzofuran at C2–C350221.1
5H-[3,2-c]carbazoleBenzofuran at C3–C248522.9

The 12H-[3,2-a] isomer’s blue emission makes it ideal for displays, while the 5H-[3,2-c] variant’s higher EQE suits lighting applications .

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